molecular formula C14H13IN2O2 B3224076 tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 1227268-86-1

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3224076
CAS No.: 1227268-86-1
M. Wt: 368.17 g/mol
InChI Key: VDGBEZGBBALLTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to the indole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

The synthesis of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes the following steps:

    Vilsmeier Formylation: The 4-bromo-1H-indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.

    N-Boc Protection: The formylated indole is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Cyano Group: The cyano group is introduced at the 4-position using a suitable reagent such as n-butyllithium and dimethylformamide.

    Iodination: The final step involves the iodination of the indole ring to obtain this compound

Chemical Reactions Analysis

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The cyano group and iodine atom play crucial roles in its binding affinity and selectivity towards molecular targets. The indole ring system is known to interact with various biological macromolecules, contributing to its pharmacological effects .

Comparison with Similar Compounds

tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

    tert-Butyl 4-cyano-3-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

    tert-Butyl 4-cyano-3-chloro-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl 4-cyano-3-fluoro-1H-indole-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .

Properties

IUPAC Name

tert-butyl 4-cyano-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBEZGBBALLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202717
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-86-1
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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